Regioisomeric Purity: Furan-3-yl vs. Furan-2-yl Substitution Defines Scaffold Identity
**Limitation Statement:** High-strength, quantitative differential bioactivity data from direct head-to-head comparisons are not available in the public domain for this compound. The following evidence is based on structural and property-level differentiation, which is foundational for procurement decisions. The most critical point of differentiation for (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide (CAS 1799263-98-1) is its regioisomeric identity as a furan-3-yl (3-substituted) derivative, in contrast to the furan-2-yl analog (CAS 1351663-89-2) [1]. This distinction matters because the position of the heterocyclic attachment alters the spatial orientation and electronic properties of the oxygen lone pair, directly impacting potential binding interactions.
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | Furan-3-yl (3-substituted) attachment |
| Comparator Or Baseline | (E)-3-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide (CAS 1351663-89-2) with furan-2-yl (2-substituted) attachment |
| Quantified Difference | Qualitative difference in electron density distribution and vector of hydrogen bond acceptor for the furan oxygen atom. 2-furyl systems are generally described as more reactive in electrophilic substitutions, while 3-furyl systems have distinct metabolic stability profiles in some series. |
| Conditions | Structural comparison; no specific bioassay context available in public domain. |
Why This Matters
For any structure-activity relationship (SAR) study, the regioisomer is a fundamentally different chemical entity. Procuring the incorrect isomer will generate data that is not comparable to this specific compound, rendering the screening effort invalid.
- [1] Kuujia.com. (2E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide. Product Information Page. View Source
